Diethyl bis(3-chloropropyl)propanedioate
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Overview
Description
Diethyl bis(3-chloropropyl)propanedioate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ester groups and two 3-chloropropyl groups attached to a central propanedioate moiety. This compound is often used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion of diethyl malonate, which then undergoes nucleophilic substitution with the 3-chloropropyl halide .
Industrial Production Methods
Industrial production of diethyl bis(3-chloropropyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Common solvents used include ethanol and other alcohols, which facilitate the formation of the enolate ion .
Chemical Reactions Analysis
Types of Reactions
Diethyl bis(3-chloropropyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chloropropyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions
Scientific Research Applications
Diethyl bis(3-chloropropyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Used in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of diethyl bis(3-chloropropyl)propanedioate primarily involves its reactivity as a nucleophile and electrophile. The enolate ion formed from the compound can participate in various nucleophilic substitution reactions, while the ester groups can undergo hydrolysis and decarboxylation. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize the transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler malonic ester with two ethyl groups instead of 3-chloropropyl groups.
Dimethyl Malonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl 3-chloropropylmalonate: A related compound with only one 3-chloropropyl group
Uniqueness
Diethyl bis(3-chloropropyl)propanedioate is unique due to the presence of two 3-chloropropyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The compound’s ability to undergo multiple types of reactions, such as nucleophilic substitution and decarboxylation, further distinguishes it from simpler malonic esters .
Properties
CAS No. |
79899-30-2 |
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Molecular Formula |
C13H22Cl2O4 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
diethyl 2,2-bis(3-chloropropyl)propanedioate |
InChI |
InChI=1S/C13H22Cl2O4/c1-3-18-11(16)13(7-5-9-14,8-6-10-15)12(17)19-4-2/h3-10H2,1-2H3 |
InChI Key |
QSQWCEIDFFOOBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCl)(CCCCl)C(=O)OCC |
Origin of Product |
United States |
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